Superior Antiproliferative Activity in Lymphoma Cells Resistant to Classical IMiDs
In a direct head-to-head comparison, FPFT-2216 exhibited potent antiproliferative effects against multiple lymphoma cell lines where standard-of-care IMiDs were virtually inactive. For instance, against OCI-Ly3 (DLBCL) cells, the IC50 of FPFT-2216 was 0.090 µM, whereas lenalidomide, pomalidomide, avadomide, and iberdomide all failed to achieve 50% inhibition at concentrations up to 10 µM. This represents a greater than 100-fold difference in potency [1].
| Evidence Dimension | Antiproliferative IC50 against OCI-Ly3 lymphoma cells |
|---|---|
| Target Compound Data | IC50 = 0.090 µM |
| Comparator Or Baseline | Lenalidomide, Pomalidomide, Avadomide, Iberdomide: IC50 > 10 µM |
| Quantified Difference | > 100-fold greater potency |
| Conditions | Cell viability assay after 72-hour treatment in OCI-Ly3 DLBCL cell line |
Why This Matters
This demonstrates that FPFT-2216 remains efficacious in a cellular context where classical CRBN modulators have lost all activity, making it essential for research on IMiD-resistant lymphoma subtypes.
- [1] Kanaoka D, et al. FPFT-2216, a novel anti-lymphoma compound, induces simultaneous degradation of IKZF1/3 and CK1α to activate p53 and inhibit NF-κB signaling. Cancer Res Commun. 2024;4(2):312-327. Table 1. View Source
